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Introduction

The quest for a safe, effective, and reversible male hormonal contraceptive has been a long-
standing goal in reproductive medicine. A primary strategy involves the administration of
exogenous androgens to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby
inhibiting spermatogenesis.[1][2] Testosterone esters have been the cornerstone of this
research, aiming to maintain physiological serum testosterone levels for libido and secondary
sexual characteristics while reducing intratesticular testosterone to levels insufficient for sperm
production.[3] Testosterone Buciclate (TB), a long-acting androgen ester, emerged from a
synthesis program by the World Health Organization (WHO) and the National Institute of Child
Health and Human Development (NICHD) as a promising candidate.[4][5] This technical guide
provides a comprehensive overview of the initial clinical and preclinical studies that first
evaluated its potential.

Pharmacological Profile and Formulation

Testosterone Buciclate (20 Aet-1 or CDB-1781) is the C17f buciclate (4-butylcyclohexane-1-
carboxylate) ester of testosterone.[5] It was formulated as a microcrystalline aqueous
suspension intended for intramuscular depot injection, designed for a very long duration of
action.[5] This formulation aimed to overcome the pharmacokinetic limitations of earlier esters

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b018858?utm_src=pdf-interest
https://www.benchchem.com/product/b018858?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556877/
https://www.mdpi.com/2077-0383/14/7/2188
https://www.ncbi.nlm.nih.gov/books/NBK279094/
https://www.benchchem.com/product/b018858?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7543113/
https://en.wikipedia.org/wiki/Testosterone_buciclate
https://www.benchchem.com/product/b018858?utm_src=pdf-body
https://en.wikipedia.org/wiki/Testosterone_buciclate
https://en.wikipedia.org/wiki/Testosterone_buciclate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

like testosterone enanthate, which required frequent injections and caused undesirable
fluctuations in serum testosterone levels.[6][7]

Mechanism of Action: HPG Axis Suppression

The contraceptive effect of Testosterone Buciclate is rooted in the negative feedback
mechanism of the HPG axis. Administration of exogenous testosterone elevates systemic
androgen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from
the hypothalamus and subsequently suppresses the secretion of Luteinizing Hormone (LH) and
Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][8] The reduction in LH
diminishes testosterone production by Leydig cells within the testes, and the fall in FSH curtails
its support for Sertoli cells. The resulting low intratesticular testosterone environment is
insufficient to support spermatogenesis, leading to oligozoospermia or azoospermia.[9]
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Caption: Mechanism of HPG axis suppression by Testosterone Buciclate.

Pharmacokinetics in Hypogonadal Men

The initial Phase | clinical study was crucial for establishing the pharmacokinetic profile of
Testosterone Buciclate. This trial was conducted in men with primary hypogonadism to
assess the drug's performance in an environment devoid of endogenous testosterone

production.
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Experimental Protocol: Phase | Pharmacokinetic Study
o Objective: To assess the pharmacokinetics and pharmacodynamics of single intramuscular

doses of Testosterone Buciclate in hypogonadal men.[6]

o Study Design: A randomized controlled trial involving eight male patients with primary
hypogonadism.[6][10]

e Groups:
o Group | (n=4): Received a single 200 mg IM injection of TB.[6][10]
o Group Il (n=4): Received a single 600 mg IM injection of TB.[6][10]

e Procedure: Following two control examinations, subjects received the injection. Blood
samples were collected on days 1, 2, 3, 5, and 7 post-injection, and then weekly for four
months.[10]

e Primary Endpoints: Serum levels of testosterone, dihydrotestosterone (DHT), estradiol, sex
hormone-binding globulin (SHBG), LH, and FSH. Safety parameters including clinical
chemistry, hematocrit, and prostate-specific antigen (PSA) were also monitored.[6]

Data Presentation: Pharmacokinetic and Hormonal
Response

The 600 mg dose was found to be effective in restoring and maintaining physiological androgen
levels for an extended period. A key finding was the absence of an initial supraphysiological
peak in testosterone levels, a common issue with other esters.[6]
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Parameter

200 mg Dose (Group 1)

600 mg Dose (Group II)

Serum Androgen Levels

Did not rise to normal

physiological values.[6]

Increased significantly and
were maintained in the normal
range for up to 12 weeks.[6]
[10]

Maximal Serum T Level

13.1 £ 0.9 nmol/L (at week 6).

N/A
(Cmax) [6][10]
Terminal Elimination Half-Life
N/A 29.5 + 3.9 days.[6]
(t2)
Mean Residence Time (MRT) N/A 65.0 £ 9.9 days.[6][10]

Gonadotropin (LH/FSH) Levels

No significant change.[6]

Significantly suppressed.[6]
[10]

Estradiol & SHBG Levels

Remained within normal range.

[6]

Remained within normal range.

[6]

Adverse Effects

No significant adverse effects

reported.[6]

No significant adverse effects
reported; DHT slightly
exceeded the upper normal

limit in one patient.[6]

Table 1: Summary of
Pharmacokinetic and
Pharmacodynamic Data from
the Phase | Study in
Hypogonadal Men. Data
sourced from Behre et al.,
1992.[6][10]

First Clinical Trial for Male Contraception

Building on the favorable pharmacokinetic profile, the first clinical trial to investigate

Testosterone Buciclate for male contraception in healthy, eugonadal men was initiated.

Experimental Protocol: Contraceptive Feasibility Study
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arrow Normal Healthy
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:

Two Control Examinations
(Baseline Data Collection:
Hormones, Spermatogram)

Phase 2: Intervention

Randomization & Dosing
(Day 0)

Group | (n=4) Group Il (n=8)
Single 600 mg IM Injection Single 1200 mg IM Injection

Phase 3: Follow-Up & Analysis

Follow-up Examinations
(Every 2 weeks for 32 weeks)

Data Collection:
- Serum Hormones (T, DHT, LH, FSH)

- Spermatogram (Sperm Count)

Analysis:
- Suppression of Spermatogenesis
- Endocrine Profile Comparison
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Caption: Experimental workflow for the first TB male contraception trial.
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o Objective: To evaluate the efficacy of single intramuscular injections of Testosterone
Buciclate in suppressing spermatogenesis in normal healthy men.[4]

 Study Design: A comparative clinical trial.[4]
e Groups:
o Group | (n=4): Received a single 600 mg IM injection of TB.[4]
o Group Il (n=8): Received a single 1200 mg IM injection of TB.[4]

o Procedure: After two baseline control examinations, volunteers received the injection on day
0. Follow-up examinations, including blood sampling for hormone analysis and semen
analysis, were conducted every two weeks for up to 32 weeks.[4]

e Primary Endpoint: Suppression of spermatogenesis to oligozoospermia (<5 million
sperm/mL) or azoospermia (0 sperm/mL).[4]

Data Presentation: Contraceptive Efficacy and
Endocrine Response

The study revealed a dose-dependent effect on spermatogenesis and highlighted a significant
variation in individual responses, leading to the classification of "responders” and "non-
responders.”
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Parameter

600 mg Dose (Group )

1200 mg Dose (Group Il)

Serum Testosterone

Remained within the normal

physiological range.[4]

Remained within the normal

physiological range.[4]

Serum DHT

N/A

Dose- and time-dependent
increase; slightly above normal

range for several weeks.[4]

Spermatogenesis Suppression

No suppression to
oligozoospermia observed.[4]

3 of 8 volunteers (37.5%)

achieved azoospermia.

Onset of Azoospermia N/A Week 10.[4]
Persisted up to weeks 14, 20,
Duration of Azoospermia N/A and 22 in the three

responders.[4]

Table 2: Hormonal and
Spermatogenic Effects of
Testosterone Buciclate in
Normal Men. Data sourced
from Behre et al., 1995.[4]

A critical outcome of this study was the endocrine distinction between men who achieved

azoospermia (responders) and those who did not (non-responders) in the 1200 mg group.

1200 mg TB Injection

LH suppressed to
assay detection limit

Respdnders (n=3)

Azoospermia Achieved

FSH suppressed to
assay detection limit

Non-Responde

LH decreased to near
lower normal limit

Azoospermia Not Achieved

(n=5)

FSH decreased to near
lower normal limit
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Caption: Logical relationship of endocrine response to 1200 mg TB.

. Responders
Endocrine Parameter . Non-Responders
(Azoospermic)

) Suppressed to the assay Decreased to values near the
LH Suppression o o
detection limits.[4] lower limit of normal.[4]
) Suppressed to the assay Decreased to values near the
FSH Suppression o o
detection limits.[4] lower limit of normal.[4]
Serum SHBG Lower than non-responders.[4]  Higher than responders.[4]
Free Testosterone Lower than non-responders.[4]  Higher than responders.[4]

Table 3: Endocrine Profile of
Responders vs. Non-
Responders to 1200 mg
Testosterone Buciclate. Data
sourced from Behre et al.,
1995.[4]

These findings suggested that individual differences in the sensitivity of the HPG axis to
androgen feedback are a key determinant of contraceptive efficacy for androgen-only
regimens.[4]

Preclinical Studies in Non-Human Primates

To explore the potential of combination regimens, which could enhance efficacy and allow for
lower androgen doses, studies were conducted in non-human primates.

Experimental Protocols: Primate Studies

e Bonnet Monkeys (Sharma et al., 2000): Evaluated the combination of Cyproterone Acetate
(CPA), a progestin and antiandrogen, with TB. Monkeys received daily CPA (5 mg) and TB
injections (40 mg or 80 mg) on days 0, 60, and 120.[11]
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e Baboons (Goncharov et al., 1995): Investigated a combination of a long-acting progestogen,
levonorgestrel butanoate (4 mg/kg), with TB (8 mg/kg) administered via two injections at a 3-
month interval.[12]

ion: Primate Study C

Study Species Regimen Key Findings

Induced azoospermia in all
animals by 120 days, which
Daily 5 mg CPA+ 40 mg TB was maintained until day 210.
Bonnet Monkeys )
(every 60 days) Spermatogenesis was
reversible, returning to

baseline by day 330.[11]

) Failed to achieve consistent
Daily 5 mg CPA+ 80 mg TB ) )
Bonnet Monkeys azoospermia; two animals
(every 60 days) ) ) )
remained oligozoospermic.[11]

Sperm concentration

decreased from a baseline of
4 mg/kg Levonorgestrel o
490x10%/mL to a minimum of
Baboons Butanoate + 8 mg/kg TB ]
17x10%/mL. Azoospermia was
(every 3 months) ) ) ]
achieved in 4 of 5 animals

between weeks 10-24.[12]

Table 4: Summary of
Preclinical Studies of
Testosterone Buciclate
Combinations in Non-Human

Primates.

These primate studies demonstrated that combining Testosterone Buciclate with a progestin
could lead to a more marked and sustained suppression of spermatogenesis than with
progestogen alone, supporting the combination approach for male hormonal contraception.[11]
[12]

Conclusion and Legacy
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The initial studies on Testosterone Buciclate established it as a very long-acting androgen
with a favorable pharmacokinetic profile, notable for its lack of an initial testosterone spike.[6]
The first contraceptive trial in men demonstrated proof-of-concept but also highlighted a key
challenge for androgen-only regimens: the variable sensitivity of the HPG axis, resulting in
inconsistent suppression of spermatogenesis.[4] While primate studies showed promise for
combination therapies, the development of Testosterone Buciclate for male contraception
ultimately stalled, as the WHO could not secure an industry partner to advance its
development.[5] Consequently, research focus shifted towards other long-acting esters like
testosterone undecanoate.[5] Nevertheless, the foundational research on Testosterone
Buciclate provided invaluable data and insights that have informed the subsequent four
decades of research into hormonal male contraception.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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